5-Cyclopropyl-3-iodo-1H-pyrazole

説明

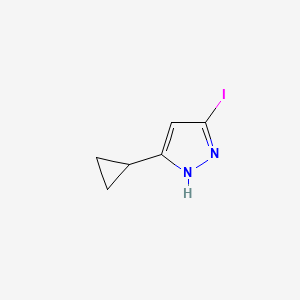

5-Cyclopropyl-3-iodo-1H-pyrazole: is a heterocyclic compound with the molecular formula C6H7IN2. It is a derivative of pyrazole, characterized by the presence of a cyclopropyl group at the 5-position and an iodine atom at the 3-position of the pyrazole ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-3-iodo-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds, followed by iodination. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine or bromine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the cyclocondensation and iodination steps to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

化学反応の分析

Types of Reactions: 5-Cyclopropyl-3-iodo-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products:

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Oxidation Products: Corresponding pyrazole oxides.

Reduction Products: Deiodinated pyrazole derivatives.

科学的研究の応用

Antitumor Activity

Research indicates that derivatives of 5-cyclopropyl-3-iodo-1H-pyrazole exhibit significant antitumor activity. For instance, studies have demonstrated that these compounds can inhibit tumor cell proliferation in various cancer cell lines, including breast (MCF-7) and lung cancer cells. Structure–activity relationship (SAR) studies suggest that modifications on the pyrazole ring can enhance antitumor efficacy, making these compounds promising candidates for cancer therapy .

Anti-inflammatory Properties

In addition to their antitumor effects, derivatives of this compound have shown anti-inflammatory properties comparable to established anti-inflammatory drugs like indomethacin. The mechanism involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases.

Enzyme Inhibition

This compound has been identified as a selective inhibitor of various kinases involved in cancer progression. By modulating the activity of these protein kinases through binding to their active or allosteric sites, it can inhibit their function and impact cancer cell signaling pathways.

Agricultural Applications

The compound's unique structure makes it suitable for developing agrochemicals. Its derivatives have been explored for use as pesticides and herbicides due to their biological activity against various pests and pathogens. The iodine atom enhances its reactivity, allowing for modifications that improve efficacy and selectivity against target organisms .

Material Science Applications

This compound serves as a precursor for synthesizing novel materials with specific properties. Its ability to undergo cross-coupling reactions allows for the introduction of diverse substituents, leading to materials with tailored functionalities for applications in electronics and photonics .

Case Studies

作用機序

The mechanism of action of 5-Cyclopropyl-3-iodo-1H-pyrazole is not well-documented. like other pyrazole derivatives, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The presence of the iodine atom may enhance its binding affinity to certain enzymes or receptors, influencing its biological activity .

類似化合物との比較

3-Iodo-1H-pyrazole: Lacks the cyclopropyl group, making it less sterically hindered.

5-Cyclopropyl-1H-pyrazole: Lacks the iodine atom, which may reduce its reactivity in substitution reactions.

3,5-Diiodo-1H-pyrazole: Contains an additional iodine atom, increasing its molecular weight and potential reactivity.

Uniqueness: 5-Cyclopropyl-3-iodo-1H-pyrazole is unique due to the combination of the cyclopropyl group and iodine atom, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for various applications in scientific research .

生物活性

5-Cyclopropyl-3-iodo-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological profiles, including anti-inflammatory, analgesic, and antimicrobial properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHI N

- Molecular Weight : 202.04 g/mol

- IUPAC Name : this compound

This compound features a cyclopropyl group and an iodine atom at the 3-position of the pyrazole ring, which may influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, research has shown that this compound can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial protein synthesis and interference with cell wall formation.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoles has been well documented. Studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, similar to other pyrazole derivatives like celecoxib. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation.

Case Studies

-

Study on Efficacy Against Inflammatory Diseases :

- A study evaluated the effects of this compound in a rat model of arthritis. The results indicated a significant reduction in joint swelling and pain compared to control groups, suggesting its potential as an anti-inflammatory agent.

-

Antimicrobial Efficacy in Clinical Isolates :

- Another investigation focused on the compound's effectiveness against clinical isolates of S. aureus and E. coli. The findings revealed that it exhibited potent antibacterial activity, particularly against methicillin-resistant strains.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the iodine atom enhances electrophilicity, facilitating interactions with nucleophilic sites in bacterial proteins or enzymes involved in inflammatory pathways.

Potential Pathways Involved:

- Inhibition of DHDPS (Dihydrodipicolinate Synthase) : This enzyme is crucial in bacterial lysine biosynthesis and is a target for antibiotic development. Inhibitors like pyrazoles could disrupt this pathway, leading to bacterial death.

特性

IUPAC Name |

5-cyclopropyl-3-iodo-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENBHIUAGUROSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682046 | |

| Record name | 5-Cyclopropyl-3-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-06-0 | |

| Record name | 5-Cyclopropyl-3-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。